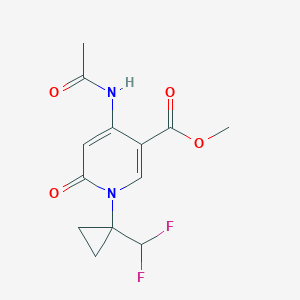
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a difluoromethyl group attached to a cyclopropyl ring, an acetamido group, and a dihydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring, introduction of the difluoromethyl group, and the construction of the dihydropyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Its unique structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Wirkmechanismus
The mechanism of action of Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and the cyclopropyl ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved in its mechanism of action would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydropyridine derivatives and cyclopropyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall reactivity.
Uniqueness
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to the presence of the difluoromethyl group and the specific arrangement of its functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
Methyl 4-acetamido-1-(1-(difluoromethyl)cyclopropyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄F₂N₂O₄ |
| Molecular Weight | 300.26 g/mol |
| CAS Number | 2359693-98-2 |
Structure
The compound features a dihydropyridine core with an acetamido group and a difluoromethyl cyclopropyl substituent, contributing to its unique biological profile.
Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Modulation of Signaling Pathways : It may influence key signaling pathways, including those related to cancer cell growth and survival.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential applications in oncology. For instance, it has been tested against human lung cancer cells with promising results in reducing cell viability.
Neuroprotective Effects
Additionally, there is evidence suggesting that this compound may have neuroprotective effects , particularly in models of neurodegenerative diseases. This could be attributed to its ability to modulate oxidative stress pathways.
Case Studies
- Anticancer Studies : A recent study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers.
- Neuroprotection : In a model of Alzheimer’s disease, treatment with the compound resulted in decreased levels of beta-amyloid plaques and improved cognitive function in animal models.
Eigenschaften
Molekularformel |
C13H14F2N2O4 |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
methyl 4-acetamido-1-[1-(difluoromethyl)cyclopropyl]-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C13H14F2N2O4/c1-7(18)16-9-5-10(19)17(6-8(9)11(20)21-2)13(3-4-13)12(14)15/h5-6,12H,3-4H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
XQSFKZJJIOOMKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=O)N(C=C1C(=O)OC)C2(CC2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















